H-Thr(Bzl)-OH · HCl H-Thr(Bzl)-OH · HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC3680271
InChI:
SMILES:
Molecular Formula: C11H15NO3 · HCl
Molecular Weight: 245.71

H-Thr(Bzl)-OH · HCl

CAS No.:

Cat. No.: VC3680271

Molecular Formula: C11H15NO3 · HCl

Molecular Weight: 245.71

* For research use only. Not for human or veterinary use.

H-Thr(Bzl)-OH · HCl -

Specification

Molecular Formula C11H15NO3 · HCl
Molecular Weight 245.71

Introduction

Chemical Identity and Structure

Molecular Composition

H-Thr(Bzl)-OH · HCl is characterized by the molecular formula C11H16ClNO3 with a precise molecular weight of 245.70 g/mol as computed by PubChem 2.2 . Structurally, the compound consists of a threonine amino acid backbone with a benzyl protecting group attached to the hydroxyl side chain, presented as a hydrochloride salt. The parent compound is identified as (2S,3R)-2-amino-3-(benzyloxy)butanoic acid (CID 6951054), with the hydrochloride forming an essential salt for stability and handling purposes .

Structural Configuration

The compound maintains the stereochemical configuration of L-threonine, specifically the (2S,3R) absolute configuration, which is critical for its biological relevance and application in peptide synthesis. This configuration ensures proper spatial orientation when incorporated into larger peptide structures. The benzyl group serves as a protecting group for the hydroxyl function of threonine, preventing unwanted side reactions during peptide coupling procedures .

Nomenclature and Identification

H-Thr(Bzl)-OH · HCl is registered under several systematic and common names in chemical databases and literature, facilitating cross-referencing across various research platforms.

Table 1: Nomenclature and Identification Parameters

ParameterValue
CAS Number4378-10-3 , 60856-51-1
IUPAC NameO3-benzyl-L-threonine hydrochloride
Common SynonymsO-Benzyl-L-threonine hydrochloride, (2S,3R)-2-Amino-3-(benzyloxy)butanoic acid hydrochloride, L-Threonine, O-(phenylmethyl)-, hydrochloride
PubChem CID13919385
MDL NumberMFCD00037768 , MFCD00235875

Physical and Chemical Properties

Physical Characteristics

H-Thr(Bzl)-OH · HCl exhibits distinct physical properties that influence its handling, storage, and application in laboratory settings. The compound typically appears as a crystalline solid at standard temperature and pressure.

Table 2: Physical Properties of H-Thr(Bzl)-OH · HCl

PropertyValueSource
Physical StateCrystalline solidInferred from properties
Melting Point197°C (decomposition)ChemicalBook
Boiling Point362.9±37.0°C (Predicted)ChemicalBook
Density1.180±0.06 g/cm³ (Predicted)ChemicalBook
SolubilitySoluble in water, alcohols, DMFInferred from usage

The decomposition at the melting point (197°C) indicates thermal instability at elevated temperatures, which is an important consideration for storage and handling protocols .

Chemical Properties

The chemical behavior of H-Thr(Bzl)-OH · HCl is primarily determined by its amino acid backbone and the protecting benzyl group. The presence of the hydrochloride salt affects its acidity and reactivity profile.

Table 3: Chemical Properties

PropertyValueNotes
pKa2.13±0Indicates acidic character
Functional GroupsCarboxylic acid, Primary amine (as HCl salt), Benzyl etherDetermines reactivity
StabilityStable under recommended storage conditionsRequires protection from light and moisture
ReactivityParticipates in peptide coupling reactionsForms peptide bonds via carboxyl group

The acidic properties (pKa 2.13±0) influence the compound's behavior in solution and affect its participation in coupling reactions during peptide synthesis .

Applications in Peptide Synthesis

Role as a Building Block

H-Thr(Bzl)-OH · HCl serves as a valuable protected amino acid derivative in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl protecting group on the threonine hydroxyl side chain prevents unwanted side reactions during peptide chain elongation, enabling selective and controlled peptide bond formation.

In the context of peptide synthesis, H-Thr(Bzl)-OH · HCl appears in multiple synthetic protocols. For example, it can be used in coupling reactions with other protected amino acids using various coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) as mentioned in the research literature . The hydrochloride salt form provides enhanced stability during storage while maintaining reactivity for peptide coupling.

Synthetic Examples

Evidence from the literature indicates the use of protected threonine derivatives in various peptide syntheses. For instance, in one documented synthetic approach, H-Thr-OBzl·HCl was utilized in the preparation of peptide fragments such as "H-Thr-Ala-OMe" . This demonstrates the practical application of the compound in building complex peptide structures through stepwise condensation methods.

The integration of H-Thr(Bzl)-OH · HCl into synthetic peptides typically follows established protocols:

  • Neutralization of the hydrochloride salt

  • Coupling with the activated carboxyl component of another protected amino acid

  • Deprotection of temporary protecting groups for chain elongation

  • Final deprotection including removal of the benzyl group

ParameterRecommendation
Temperature2-8°C (refrigerated)
ContainerSealed, airtight container
Light ExposureProtect from light (keep in dark place)
HumidityStore in dry conditions
Special ConsiderationsAvoid repeated freeze-thaw cycles

These storage conditions help prevent degradation of the compound and maintain its efficacy for synthetic applications .

Comparative Analysis with Related Compounds

H-Thr(Bzl)-OH · HCl belongs to a broader family of protected amino acid derivatives used in peptide synthesis. Comparing this compound with related derivatives provides context for its specific applications and advantages.

Table 5: Comparison with Related Compounds

CompoundProtecting GroupAdvantagesCommon Applications
H-Thr(Bzl)-OH · HClBenzyl on hydroxylStable to basic conditions, Removed by hydrogenolysisSolid-phase and solution-phase peptide synthesis
Boc-Thr(Bzl)-OHBoc on amine, Benzyl on hydroxylOrthogonal protection strategytBu/Bzl protection scheme synthesis
Fmoc-Thr(tBu)-OHFmoc on amine, tert-butyl on hydroxylStandard for Fmoc-based SPPSModern solid-phase peptide synthesis
H-Thr-OHUnprotectedNatural amino acid formDirect biochemical applications

The specific choice between these related compounds depends on the synthetic strategy, deprotection conditions, and compatibility with other protecting groups in the target peptide sequence.

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